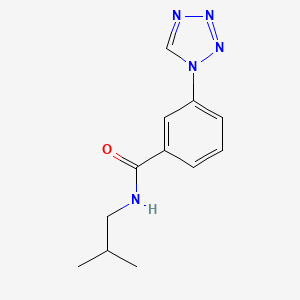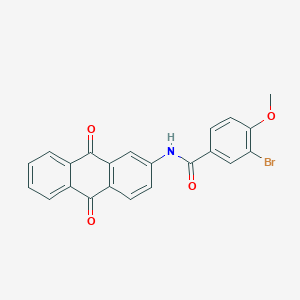
N-(2,6-dimethyl-4-quinolinyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves the condensation of aminomethylquinoline carboxylic acid azide with various sulfonamides, followed by hydrogenolysis and reaction with propargyl bromide to yield the desired carboxamide compounds (Gracheva, Kovel'man, & Tochilkin, 1982). Another approach involves a transition-metal-free synthesis of quinazolin-4-ones by SNAr reaction of ortho-fluorobenzamides, showcasing an efficient method for constructing quinazolinone rings (Iqbal et al., 2019).
Molecular Structure Analysis
Molecular structure analysis through DFT and TD-DFT/PCM calculations reveals insights into the spectroscopic characterization, NLO and NBO analyses of quinoline derivatives. These studies provide a deep understanding of the optimized molecular structure, intermolecular interactions, and the impact of substituents on molecular properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactivities, including the formation of novel N-aryl piperazine-1-carboxamide or -carbothioamide derivatives through cyclization and subsequent reactions. These reactions underscore the versatile chemistry of quinoline derivatives and their potential for generating compounds with antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives are influenced by their molecular structure, including crystallinity and solubility. X-ray diffraction studies of specific quinoline derivatives reveal the importance of intermolecular hydrogen bonding, π-π interactions, and molecular packing in determining their physical properties (Sun, Gao, Wang, & Hou, 2019).
Chemical Properties Analysis
The chemical properties of N-(2,6-dimethyl-4-quinolinyl)-2-fluorobenzamide derivatives encompass a broad spectrum of activities, including antimicrobial and antiproliferative effects. These properties are attributed to the structural configuration of the quinoline ring and the presence of substituents, which significantly influence the compound's reactivity and biological activity (Tseng et al., 2009).
Mechanism of Action
- The primary target of this compound is likely a specific protein or enzyme within cells. Unfortunately, I couldn’t find specific information on its exact target. However, quinoline derivatives often interact with enzymes involved in cellular processes, such as kinases, proteases, or receptors .
- Quinolines can impact various biochemical pathways. For instance:
Target of Action
Biochemical Pathways
properties
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-11-7-8-16-14(9-11)17(10-12(2)20-16)21-18(22)13-5-3-4-6-15(13)19/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEQVPLYQRKTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-5-oxopentanoate](/img/structure/B5127870.png)
![N-[3-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5127884.png)


![8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5127897.png)
![1-(2-chlorobenzyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127900.png)

![3-phenyl-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5127916.png)
![N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5127920.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5127923.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-methylbenzyl)methanamine](/img/structure/B5127924.png)

![4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide](/img/structure/B5127940.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5127953.png)